Cas no 1821819-88-8 ((1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol)

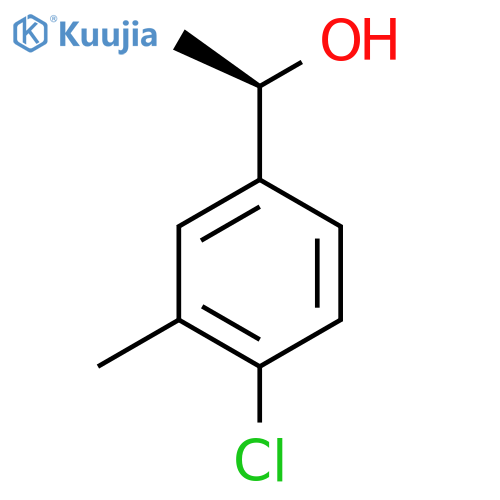

1821819-88-8 structure

商品名:(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol

- EN300-2001816

- 1821819-88-8

-

- インチ: 1S/C9H11ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1

- InChIKey: XWAYAABIWOTNCD-SSDOTTSWSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)[C@@H](C)O

計算された属性

- せいみつぶんしりょう: 170.0498427g/mol

- どういたいしつりょう: 170.0498427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2001816-0.5g |

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1821819-88-8 | 0.5g |

$905.0 | 2023-09-16 | ||

| Enamine | EN300-2001816-1.0g |

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1821819-88-8 | 1g |

$943.0 | 2023-06-01 | ||

| Enamine | EN300-2001816-5g |

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1821819-88-8 | 5g |

$2732.0 | 2023-09-16 | ||

| Enamine | EN300-2001816-2.5g |

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1821819-88-8 | 2.5g |

$1848.0 | 2023-09-16 | ||

| Enamine | EN300-2001816-0.25g |

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1821819-88-8 | 0.25g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-2001816-0.1g |

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1821819-88-8 | 0.1g |

$829.0 | 2023-09-16 | ||

| Enamine | EN300-2001816-5.0g |

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1821819-88-8 | 5g |

$2732.0 | 2023-06-01 | ||

| Enamine | EN300-2001816-10.0g |

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1821819-88-8 | 10g |

$4052.0 | 2023-06-01 | ||

| Enamine | EN300-2001816-0.05g |

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1821819-88-8 | 0.05g |

$792.0 | 2023-09-16 | ||

| Enamine | EN300-2001816-1g |

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol |

1821819-88-8 | 1g |

$943.0 | 2023-09-16 |

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

1821819-88-8 ((1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬